molecular formula C17H16N4O3S2 B2355904 methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate CAS No. 1206988-55-7

methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Cat. No.: B2355904
CAS No.: 1206988-55-7
M. Wt: 388.46
InChI Key: LJLLOEMXCPJECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate” belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . This reaction leads to the formation of phenyl(4-phenylthiazol-2-yl)methanone .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound's structural features and synthesis processes have been explored in various studies. For instance, Zhengyi Li et al. (2015) detailed the crystal structure of a closely related compound, highlighting the specific dihedral angles and molecular conformations (Li et al., 2015). This research is instrumental in understanding the molecular geometry and potential reactivity of similar compounds.

Antibacterial Properties

  • Research has been conducted on derivatives of this compound for their potential antibacterial properties. A study by N. Desai et al. (2001) synthesized related compounds and evaluated their inhibitory activity against several microbes, including E. coli and S. aureus (Desai et al., 2001). Such findings suggest possible applications in developing new antibacterial agents.

Synthesis of Thiazoles and Pyrazolopyrimidines

  • Investigations into the synthesis of various thiazoles and pyrazolopyrimidines containing this compound have been carried out. A. Abdelhamid et al. (2010) described the synthesis of ethyl 2-{2-[4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl))] and similar compounds, emphasizing their structural aspects (Abdelhamid & Afifi, 2010). These studies contribute to the broader understanding of thiazole-based compounds in medicinal chemistry.

Antimicrobial Activity

  • Research into the antimicrobial activity of derivatives of this compound has been a significant area of interest. For instance, Wagnat W. Wardkhan et al. (2008) studied compounds derived from 2-ethoxy carbonyl methylene thiazol-4-one for their antimicrobial activities against bacteria and fungi (Wardkhan et al., 2008). Such studies are vital for the development of new antimicrobial therapies.

Anticancer Potential

  • The anticancer potential of related thiazole derivatives has been explored in various studies. For example, A. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl) compounds and assessed their anticancer activity, providing insights into the potential therapeutic applications of these compounds in oncology (Evren et al., 2019).

Other Syntheses and Biological Evaluations

  • Numerous other studies have focused on synthesizing and evaluating the biological activities of compounds related to methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate. These include research on imidazole derivatives (Ali, 2018), synthesis of new thiazoles with potential trypanocidal and anticancer activity (Holota et al., 2019), and various other chemical transformations and biological evaluations (Žugelj et al., 2009).

Future Directions

Thiazole derivatives have shown potential in various therapeutic areas due to their diverse biological activities . Future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .

Mechanism of Action

Target of Action

The compound, also known as “methyl 2-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate”, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter its orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as solubility can influence the action and efficacy of thiazole derivatives .

Properties

IUPAC Name

methyl 2-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-24-15(23)10-21-13(12-5-3-2-4-6-12)9-19-17(21)26-11-14(22)20-16-18-7-8-25-16/h2-9H,10-11H2,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLLOEMXCPJECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.